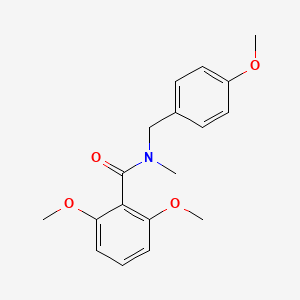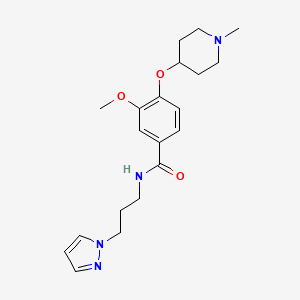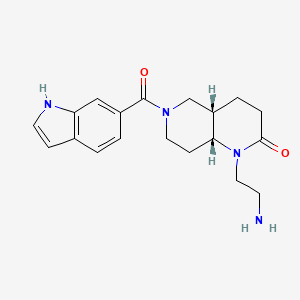![molecular formula C19H22N2O4S B5482395 methyl 2-{(5E)-2,4-dioxo-5-[4-(piperidin-1-yl)benzylidene]-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5482395.png)
methyl 2-{(5E)-2,4-dioxo-5-[4-(piperidin-1-yl)benzylidene]-1,3-thiazolidin-3-yl}propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{(5E)-2,4-dioxo-5-[4-(piperidin-1-yl)benzylidene]-1,3-thiazolidin-3-yl}propanoate is a complex organic compound that features a thiazolidine ring, a piperidine moiety, and a propanoate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{(5E)-2,4-dioxo-5-[4-(piperidin-1-yl)benzylidene]-1,3-thiazolidin-3-yl}propanoate typically involves a multi-step process:
Formation of the Thiazolidine Ring: This step involves the reaction of a thiosemicarbazone with an α-halo ester in the presence of a base such as sodium acetate. The reaction is usually carried out in ethanol under reflux conditions for several hours.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction. This involves the reaction of the thiazolidine intermediate with a piperidine derivative, often in the presence of a suitable solvent like dichloromethane.
Formation of the Benzylidene Group: The final step involves the condensation of the piperidine-thiazolidine intermediate with a benzaldehyde derivative under basic conditions to form the benzylidene group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-{(5E)-2,4-dioxo-5-[4-(piperidin-1-yl)benzylidene]-1,3-thiazolidin-3-yl}propanoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Biology: It serves as a probe to study the interactions of thiazolidine and piperidine derivatives with biological targets.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of methyl 2-{(5E)-2,4-dioxo-5-[4-(piperidin-1-yl)benzylidene]-1,3-thiazolidin-3-yl}propanoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cancer cell proliferation, microbial growth, or inflammatory pathways.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or inhibit enzymes like topoisomerase, resulting in anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidinediones: These compounds also contain a thiazolidine ring and are known for their antidiabetic properties.
Piperidine Derivatives: Compounds like piperine and piperidine alkaloids share the piperidine moiety and exhibit various biological activities.
Uniqueness
Methyl 2-{(5E)-2,4-dioxo-5-[4-(piperidin-1-yl)benzylidene]-1,3-thiazolidin-3-yl}propanoate is unique due to the combination of its structural elements, which confer a distinct set of biological activities and chemical reactivity. This makes it a valuable compound for further research and potential therapeutic development.
Eigenschaften
IUPAC Name |
methyl 2-[(5E)-2,4-dioxo-5-[(4-piperidin-1-ylphenyl)methylidene]-1,3-thiazolidin-3-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-13(18(23)25-2)21-17(22)16(26-19(21)24)12-14-6-8-15(9-7-14)20-10-4-3-5-11-20/h6-9,12-13H,3-5,10-11H2,1-2H3/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBPTBZKGRLFBV-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1C(=O)C(=CC2=CC=C(C=C2)N3CCCCC3)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)OC)N1C(=O)/C(=C\C2=CC=C(C=C2)N3CCCCC3)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(dimethylamino)ethyl 4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate;hydrochloride](/img/structure/B5482329.png)
![1-acetyl-N-[1-(4-ethylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B5482337.png)


![5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5482366.png)

![2-(2,5-dimethylphenyl)-N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B5482373.png)
![6-tert-butyl-1-methyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5482381.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methylacetamide](/img/structure/B5482382.png)
![4-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]-2-morpholinecarboxylic acid](/img/structure/B5482384.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5482391.png)
![3-{[1-(5-quinoxalinylcarbonyl)-4-piperidinyl]methyl}benzoic acid](/img/structure/B5482394.png)
![2-cyclohexyl-7-(3,5-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5482403.png)

